

A Comparative Crystallographic Guide to 2,2'-Biphenol Derivatives

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Compound of Interest

Compound Name: 2,2'-Biphenol

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Structural Variations and Experimental Methodologies

The conformational flexibility and hydrogen bonding capabilities of **2,2'-biphenol** and its derivatives make them crucial scaffolds in fields ranging from asymmetric catalysis to materials science and drug design. Understanding the subtle interplay of substituent effects on their three-dimensional structures is paramount for rational molecular design. This guide provides a comparative analysis of the X-ray crystallographic data of **2,2'-biphenol** and a selection of its derivatives, supported by detailed experimental protocols for their synthesis and crystallographic analysis.

Comparative Crystallographic Data

The introduction of substituents onto the **2,2'-biphenol** core significantly influences key structural parameters such as the dihedral angle between the phenyl rings, intramolecular and intermolecular hydrogen bonding patterns, and overall crystal packing. The following table summarizes these critical parameters for anhydrous **2,2'-biphenol**, its monohydrate, and a dinitro derivative, illustrating the impact of hydration and electron-withdrawing groups on the molecular conformation and crystal lattice.

Parameter	Anhydrous 2,2'-Biphenol	2,2'-Biphenol Monohydrate	2,2'-Dinitrobiphenyl[1]
Chemical Formula	<chem>C12H10O2</chem>	<chem>C12H12O3</chem>	<chem>C12H8N2O4</chem>
Molecular Weight	186.21 g/mol	204.22 g/mol	244.20 g/mol
Crystal System	Monoclinic	Orthorhombic	Monoclinic
Space Group	P2 ₁ /n	Pbca	C2/c
a (Å)	8.575(2)	9.808(1)	13.067
b (Å)	5.518(2)	11.591(2)	8.271
c (Å)	19.495(5)	17.860(1)	10.634
α (°)	90	90	90
β (°)	90.79(2)	90	102.73
γ (°)	90	90	90
Volume (Å ³)	922.3(4)	2030.4(4)	1120.9
Dihedral Angle (°)	57.8	67.6	~85
Intramolecular H-Bond	Yes (O-H···O)	Yes (O-H···O)	N/A
Intermolecular H-Bond	Yes (O-H···O)	Yes (O-H···O and O-H···OH ₂)	No

Experimental Protocols

Reproducibility and accuracy are the cornerstones of crystallographic studies. This section details the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of the compared **2,2'-biphenol** derivatives.

Synthesis

Anhydrous 2,2'-Biphenol: Anhydrous **2,2'-biphenol** can be synthesized through the hydrolysis of dibenzofuran or via a two-step process from 2,4-di-tert-butylphenol involving oxidative coupling followed by debutylation.[2]

2,2'-Biphenol Monohydrate: Crystals of **2,2'-biphenol** monohydrate can be obtained by the slow evaporation of a solution of **2,2'-biphenol** in a suitable solvent system containing water.

2,2'-Dinitrobiphenyl: A common method for the synthesis of 2,2'-dinitrobiphenyl is the Ullmann coupling of 2-chloronitrobenzene.^[3] In a typical procedure, 2-chloronitrobenzene is heated with a copper-bronze catalyst.^[3] The reaction mixture is then purified by recrystallization from ethanol to yield yellow crystals of 2,2'-dinitrobiphenyl.^[3]

Crystallization

The growth of high-quality single crystals suitable for X-ray diffraction is a critical step. A general and effective method is slow evaporation from a saturated solution.

- Solvent Selection: The choice of solvent is crucial and often determined empirically. A solvent in which the compound has moderate solubility is ideal. For **2,2'-biphenol** and its derivatives, common solvents include toluene, ethanol, and mixtures thereof.
- Procedure: A saturated solution of the purified compound is prepared by dissolving it in the chosen solvent, with gentle heating if necessary. The solution is then filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature. Over a period of several days to weeks, single crystals should form.

X-ray Diffraction Analysis

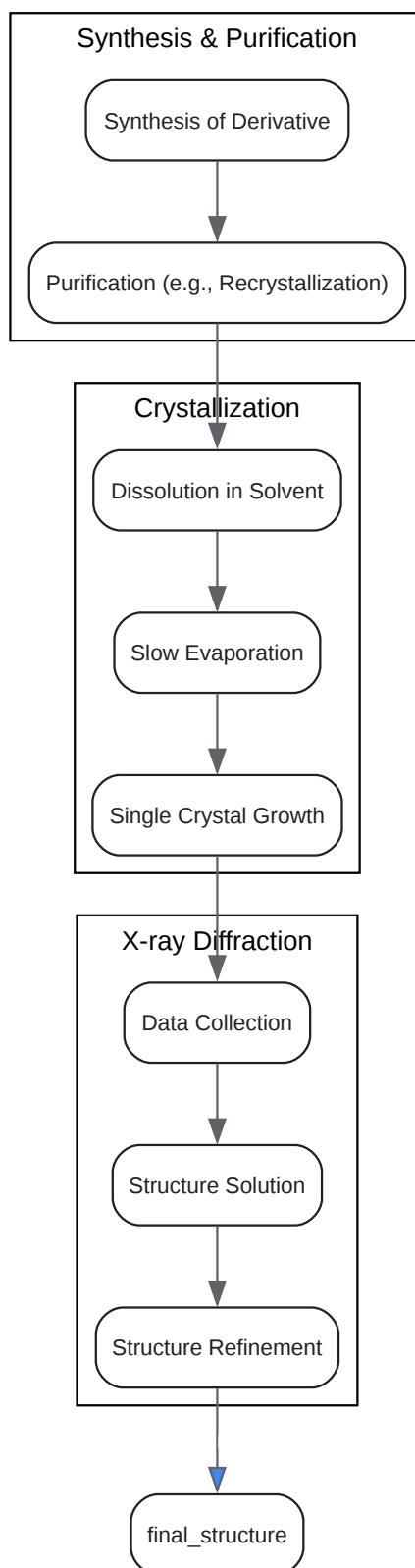
The determination of the crystal structure is performed using single-crystal X-ray diffraction.

- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
- Data Collection: The crystal is placed in a stream of X-rays, and diffraction data are collected as the crystal is rotated. Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.
- Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares

techniques. This process yields the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

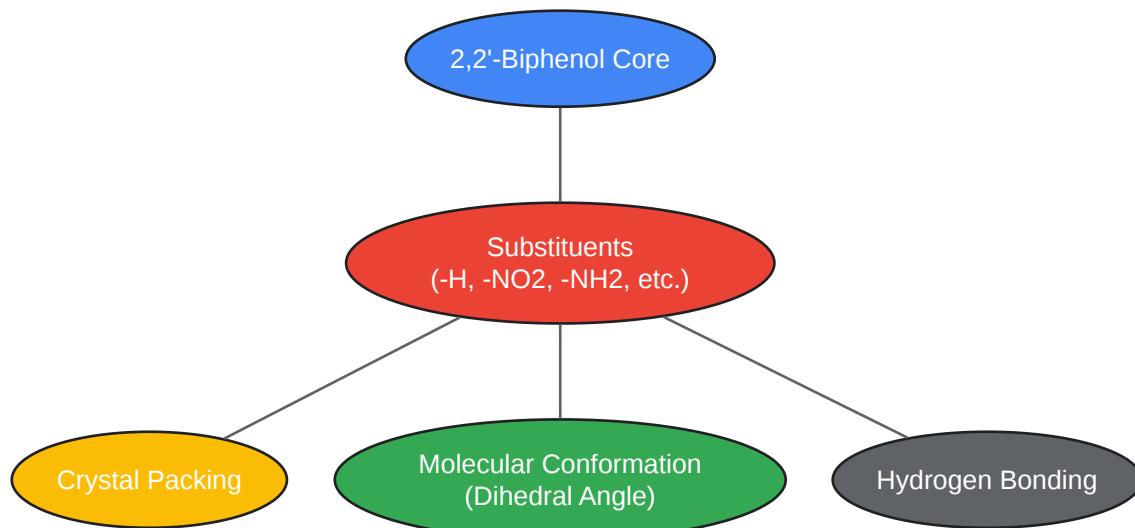
Visualizing the Workflow and Structural Relationships

To better illustrate the processes and concepts discussed, the following diagrams were generated using the DOT language.



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Caption: A generalized workflow for the X-ray crystallography of **2,2'-Biphenol** derivatives.



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Caption: The influence of substituents on the crystal structure of **2,2'-Biphenol** derivatives.

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